molecular formula C22H20N2O4S B11409645 3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11409645
M. Wt: 408.5 g/mol
InChI Key: PWVQQQOJIHFYOW-UHFFFAOYSA-N
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Description

3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as hydroxyl, methoxy, and cyano groups. The presence of these functional groups and the fused ring system imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclization with Pyridine: The thiazole intermediate is then reacted with a pyridine derivative to form the fused thiazolopyridine ring system.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, scaling up the reactions in batch or continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may yield an amine.

Scientific Research Applications

3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
  • 3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide
  • 3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-methyl

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the fused thiazolopyridine ring system. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H20N2O4S/c1-27-16-8-6-15(7-9-16)22(26)13-29-21-19(12-23)18(11-20(25)24(21)22)14-4-3-5-17(10-14)28-2/h3-10,18,26H,11,13H2,1-2H3

InChI Key

PWVQQQOJIHFYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)OC)C#N)O

Origin of Product

United States

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